3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
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Overview
Description
3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO4S It is known for its unique structure, which includes a benzodioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves the reaction of 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions would depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride would depend on its specific applicationThe exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the sulfonyl chloride group but shares the benzodioxepine core structure.
3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile tool for the development of new compounds .
Properties
CAS No. |
923034-33-7 |
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Molecular Formula |
C11H13ClO4S |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2)6-15-9-4-3-8(17(12,13)14)5-10(9)16-7-11/h3-5H,6-7H2,1-2H3 |
InChI Key |
SBSBYNCLMZNFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)S(=O)(=O)Cl)OC1)C |
Origin of Product |
United States |
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